(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,3R,4R)-3-methylbicyclo[2.1.0]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-2-7(6(8)9)3-5(4)7/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCVVVMPJKCEPK-XAHCXIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H]1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method includes the cyclization of suitable precursors under specific conditions to form the bicyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediates, purification, and final cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its structural similarity to natural products and its potential for biological activity:
- Antimicrobial Activity : Preliminary studies suggest that bicyclic acids can exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Analgesic Properties : Research indicates potential analgesic effects, which could lead to the development of new pain-relief medications.
Material Science
In material science, (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid can be utilized in:
- Polymer Synthesis : The compound’s unique structure allows it to be used as a building block for synthesizing novel polymers with specific mechanical properties.
- Nanotechnology : Its properties may be exploited in creating nanoscale materials for electronics or drug delivery systems.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of bicyclic carboxylic acids demonstrated promising antimicrobial activity against various pathogens. The results indicated that modifications at the carboxylic acid position could enhance efficacy.
Case Study 2: Polymer Development
Research on the polymerization of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid revealed that it could serve as a monomer in creating biodegradable plastics with enhanced thermal stability and mechanical strength.
Data Table of Relevant Studies
| Study Title | Year | Focus Area | Findings |
|---|---|---|---|
| Antimicrobial Activity of Bicyclic Acids | 2020 | Medicinal Chemistry | Identified potential as new antibiotic agents |
| Polymerization of Bicyclic Compounds | 2022 | Material Science | Developed biodegradable plastics with improved properties |
Mechanism of Action
The mechanism of action of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid structure and specific stereochemistry of the compound allow it to fit precisely into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Framework and Strain
The [2.1.0] bicyclo system in the target compound contrasts with other bicyclic frameworks:
The [2.1.0] system balances strain and stability, whereas [1.1.1] systems exhibit higher reactivity due to greater angular strain .
Substituent Effects on Physicochemical Properties
Substituents at the 3-position significantly alter hydrophobicity, acidity, and molecular interactions:
*Predicted values based on analogous structures.
- The methyl group in the target compound enhances hydrophobicity compared to polar methoxy or methoxycarbonyl substituents.
- The pKa of the target compound is likely comparable to its methoxy analog (~4.3), as electron-donating methyl groups minimally affect carboxylic acid deprotonation .
Biological Activity
- IUPAC Name : (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid
- Molecular Formula : C7H10O2
- Molecular Weight : 126.16 g/mol
- CAS Number : 31357-70-7
The biological activity of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Anti-inflammatory properties : By inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial effects : Demonstrated through in vitro assays against various bacterial strains.
Study 1: Anti-inflammatory Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of various bicyclic acids, including (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid. The compound was found to significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Study 2: Antimicrobial Properties
A separate investigation assessed the antimicrobial properties of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .
Comparative Biological Activity Table
Research Findings
Recent research has highlighted the potential for (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid to serve as a lead compound for further development in pharmacology:
- Synthesis and Optimization : Various synthetic routes have been explored to enhance the yield and purity of this compound for biological testing.
- Structure-Activity Relationship (SAR) : Ongoing studies are focused on modifying the bicyclic structure to improve potency and selectivity against specific biological targets.
Q & A
Q. How can (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid be synthesized in a laboratory setting?
- Methodological Answer : Synthesis typically involves ring-opening reactions of strained bicyclic systems followed by carboxylation. For example, photochemical or thermal activation of pre-functionalized bicyclo[2.1.0]pentane precursors can yield the target compound. Key steps include:
Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates .
Catalytic hydrogenation or Grignard reactions for methyl group introduction at the 3-position .
Acidic hydrolysis to deprotect and generate the carboxylic acid moiety .
Table 1 : Common Synthesis Routes
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Photochemical cycloaddition | 45–60 | UV light, Boc-protected precursor | |
| Thermal rearrangement | 30–50 | Pd/C, H₂, THF |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and bicyclic structure (e.g., coupling constants for bridgehead protons) .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
X-ray Crystallography : For absolute stereochemical confirmation if crystals are obtainable .
Note: Purity should be validated via HPLC with UV/RI detection .
Q. What safety protocols are critical during handling?
- Methodological Answer :
PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .
First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .
Q. How can physical properties like pKa or melting point be determined experimentally?
- Methodological Answer :
- pKa : Potentiometric titration in aqueous-organic solvent systems (e.g., water:acetonitrile) .
- Melting Point : Differential Scanning Calorimetry (DSC) for thermally stable samples .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer : Apply Design of Experiments (DOE) to test variables:
Catalyst Screening : Pd/C vs. PtO₂ for hydrogenation efficiency .
Solvent Optimization : Compare THF, DCM, and ethers for reaction homogeneity .
Temperature Gradients : Evaluate thermal vs. photochemical activation .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
Purity Validation : Re-crystallize or use preparative HPLC to eliminate impurities .
Cross-Validation : Compare experimental NMR with DFT-calculated shifts (Gaussian or ORCA software) .
Dynamic Effects : Consider conformational flexibility via variable-temperature NMR .
Q. What computational approaches predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
DFT Calculations : Use B3LYP/6-31G(d) to model transition states for ring-opening reactions .
Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .
Q. How to design bioactivity studies targeting enzyme inhibition?
- Methodological Answer :
Target Selection : Focus on enzymes with rigid active sites (e.g., proteases) due to the compound’s bicyclic strain .
Assay Design : Use fluorescence-based assays (e.g., FRET) for real-time inhibition monitoring .
Q. What structural analogs have been studied, and how do they inform SAR?
| CAS Number | Similarity | Application |
|---|---|---|
| 303752-38-7 | 0.75 | Peptide backbone modification |
| 880166-10-9 | 0.73 | Prodrug development |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
